molecular formula C7H8ClN B14404119 N-(Chloromethyl)aniline CAS No. 85354-97-8

N-(Chloromethyl)aniline

Cat. No.: B14404119
CAS No.: 85354-97-8
M. Wt: 141.60 g/mol
InChI Key: VOAJIZWMDUSXFK-UHFFFAOYSA-N
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Description

N-(Chloromethyl)aniline is an organic compound that consists of an aniline moiety with a chloromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and hydrochloric acid, resulting in the formation of this compound. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Major products include nitro derivatives of this compound.

    Reduction: The primary product is N-(Methyl)aniline.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)aniline involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Chloromethyl)aniline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

N-(chloromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-6-9-7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJIZWMDUSXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706404
Record name N-(Chloromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85354-97-8
Record name N-(Chloromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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